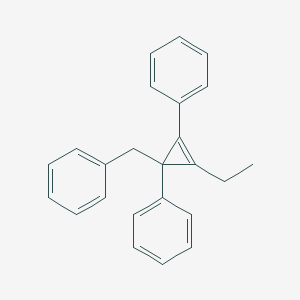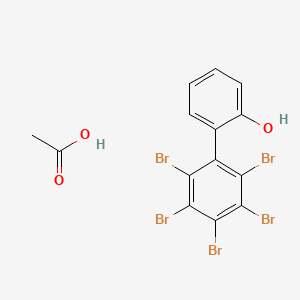
Acetic acid;2-(2,3,4,5,6-pentabromophenyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-(2,3,4,5,6-pentabromophenyl)phenol is a complex organic compound that combines the properties of acetic acid and a highly brominated phenol This compound is of interest due to its unique chemical structure, which includes a phenol ring substituted with five bromine atoms and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;2-(2,3,4,5,6-pentabromophenyl)phenol typically involves the bromination of phenol followed by the introduction of the acetic acid group. The bromination process can be carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective substitution at the desired positions on the phenol ring. The subsequent acylation with acetic acid or its derivatives completes the synthesis.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactors where phenol is treated with bromine in the presence of a catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity. The acylation step is then performed using acetic anhydride or acetyl chloride in the presence of a base to facilitate the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol moiety, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the bromine atoms, potentially leading to debromination under specific conditions.
Substitution: The bromine atoms on the phenol ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Partially or fully debrominated phenols.
Substitution: Phenolic derivatives with various functional groups replacing the bromine atoms.
Scientific Research Applications
Acetic acid;2-(2,3,4,5,6-pentabromophenyl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of flame retardants and other specialty chemicals due to its brominated structure.
Mechanism of Action
The mechanism of action of acetic acid;2-(2,3,4,5,6-pentabromophenyl)phenol involves its interaction with biological molecules through its phenolic and brominated moieties. The phenol group can form hydrogen bonds and participate in redox reactions, while the bromine atoms can engage in halogen bonding and influence the compound’s reactivity. These interactions can affect various molecular targets and pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Phenol: The parent compound, less reactive due to the absence of bromine atoms.
Bromophenols: Compounds with fewer bromine atoms, exhibiting different reactivity and properties.
Acetic acid derivatives: Compounds with different substituents on the acetic acid moiety, leading to varied chemical behavior.
Uniqueness: Acetic acid;2-(2,3,4,5,6-pentabromophenyl)phenol is unique due to its high degree of bromination, which imparts distinct reactivity and potential applications. The combination of a phenol ring with multiple bromine atoms and an acetic acid group makes it a versatile compound for various scientific and industrial uses.
Properties
CAS No. |
62388-12-9 |
|---|---|
Molecular Formula |
C14H9Br5O3 |
Molecular Weight |
624.7 g/mol |
IUPAC Name |
acetic acid;2-(2,3,4,5,6-pentabromophenyl)phenol |
InChI |
InChI=1S/C12H5Br5O.C2H4O2/c13-8-7(5-3-1-2-4-6(5)18)9(14)11(16)12(17)10(8)15;1-2(3)4/h1-4,18H;1H3,(H,3,4) |
InChI Key |
BMJRLJDSZGIKQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C(=C1)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


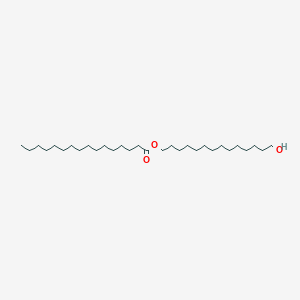
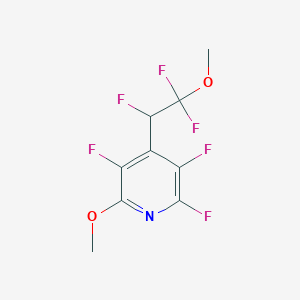
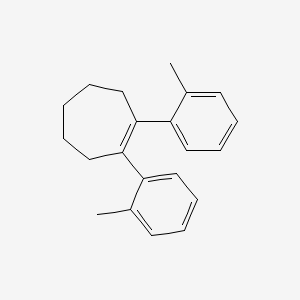
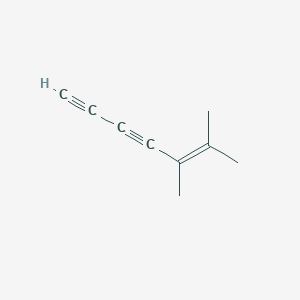
![Ethyl 4-chloro-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate](/img/structure/B14525671.png)
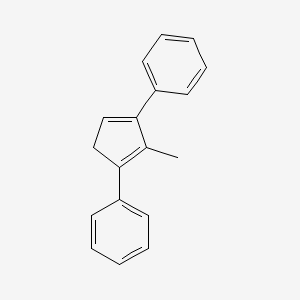
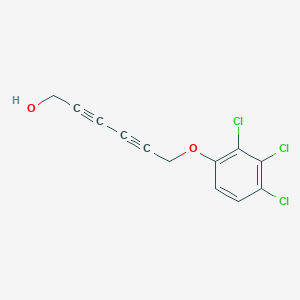
![Ethyl phenyl[2-(triethylstannyl)ethyl]phosphinate](/img/structure/B14525679.png)
![1-(Heptyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14525687.png)
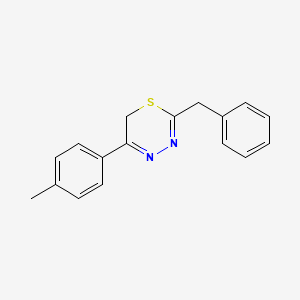
![4-{[(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid](/img/structure/B14525696.png)
![1H-Pyrrole, 2-[(trifluoromethyl)thio]-](/img/structure/B14525749.png)
![N-[(1E)-2,2-Dichloroethylidene]acetamide](/img/structure/B14525754.png)
